1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Properties
IUPAC Name |
1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVCCRNJOGKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- typically involves multiple steps. One common method includes the condensation of 1H-2-benzopyran-6-carboxylic acid with N-methyl-1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-1H-2-benzopyran-6-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-6-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Piperazine derivatives: Compounds containing the piperazine moiety, which may exhibit similar pharmacological properties.
Uniqueness
1H-2-Benzopyran-6-carboxamide, 1-(2-(4-(4-(aminocarbonyl)phenyl)-1-piperazinyl)ethyl)-3,4-dihydro-N-methyl-, (1S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Biological Activity
The compound 1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide , also known by its CAS number 187665-65-2 , has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential clinical implications.
- Molecular Formula : C24H30N4O3
- Molecular Weight : 422.529 g/mol
- IUPAC Name : (1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
- InChI Key : PNTVCCRNJOGKGA-QFIPXVFZSA-N
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential inhibition of certain signaling pathways involved in cancer progression. Preliminary studies suggest that it may act as an antagonist at various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Serotonin Receptor Modulation | Alters serotonin levels, impacting mood and anxiety. |
| PI3K/Akt Pathway Inhibition | Potentially inhibits this pathway, relevant in cancer cell proliferation. |
| Neurotransmitter Interaction | Affects neurotransmitter release and uptake. |
Anticancer Properties
Research indicates that the compound may possess anticancer properties by targeting the PI3K/Akt signaling pathway , which is frequently dysregulated in various cancers. In vitro studies have shown that compounds with similar structures can inhibit tumor cell growth by inducing apoptosis (programmed cell death) and preventing cell cycle progression.
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating psychiatric disorders. Studies have shown that modulation of these receptors can alleviate symptoms of depression and anxiety.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of structurally related compounds on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- Results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic use.
-
Neuropharmacological Research :
- Clinical trials involving similar piperazine derivatives showed promising results in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder.
- The compound's ability to cross the blood-brain barrier enhances its potential efficacy as a central nervous system agent.
Research Findings
Recent studies have explored the pharmacokinetics and safety profile of this compound. Notably:
- Bioavailability : The compound exhibits favorable absorption characteristics when administered orally.
- Toxicology Reports : Preliminary toxicological assessments indicate a low incidence of adverse effects at therapeutic doses.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of tumor growth in vitro. |
| Neuropharmacology | Positive effects on mood disorders in clinical settings. |
| Safety Profile | Low toxicity observed at therapeutic doses. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
